GNF-2 mimics the natural auto-inhibitory mechanism of c-Abl. In the normal c-Abl protein, the binding of a myristoyl group to this pocket helps clamp the kinase into an inactive state [1]. As the Bcr-Abl fusion protein lacks the N-myristoylation site, this regulatory mechanism is lost, leading to constitutive kinase activity [1]. This compound acts as a synthetic myristate mimic, binding deep within the hydrophobic myristate pocket and restoring this inhibitory clamp [2] [3].
Biophysical studies, including X-ray crystallography and solution NMR, confirm that this compound binding causes conformational changes that are communicated to the ATP-binding site, making it less conducive to catalysis, even though the inhibitor does not bind there directly [2] [3]. The binding is primarily stabilized by hydrophobic interactions, with water-mediated hydrogen bonds contributing to affinity (e.g., between the aniline NH of this compound and the backbone carbonyls of A433 and E462 in Abl) [3].
A significant therapeutic value of this compound lies in its ability to combat resistance, particularly the "gatekeeper" T315I mutation, which confers resistance to most ATP-competitive Bcr-Abl inhibitors like imatinib, nilotinib, and dasatinib [4] [3].
The following diagram illustrates the workflow for a key experiment that identifies mutations conferring resistance to this compound.
Beyond oncology, this compound exhibits polypharmacological activity. It has been identified as an antiviral compound against Dengue virus (DENV) via a unique, Abl-independent mechanism [5].
For researchers studying this compound, the following experimental data and protocols are essential.
Key Cellular and Biochemical Assay Data The table below summarizes quantitative findings on this compound activity from key studies.
| Assay / Experiment | Cell Line / System | Key Finding / IC₅₀ | Citation |
|---|---|---|---|
| Proliferation Inhibition | Ba/F3 p185 Bcr-Abl (native) | IC₅₀ = 0.65 µM (this compound alone); Reduced to 0.12 µM with Dasatinib | [4] |
| Proliferation Inhibition | Ba/F3 p185 Bcr-Abl (T315I) | IC₅₀ = 20 µM (this compound alone); Reduced to 10 µM with Dasatinib | [4] |
| Bcr-Abl Autophosphorylation | Ba/F3 cells (various mutants) | 10 µM this compound inhibited all but myristate-site mutants (E505K, P465S, C464Y) and T315I | [4] [3] |
| Clonogenic Assay | Ba/F3 p185 Bcr-Abl T315I | This compound combined with Imatinib or Dasatinib significantly inhibited colony formation | [4] |
| Resistance Mutation Selection | Ba/F3 Bcr-Abl | >80% of this compound-resistant mutations clustered in the myristate pocket, SH2, or SH3 domains | [3] |
Detailed Experimental Protocol: Inhibition of Glial-Mediated Neuroinflammation This protocol is adapted from a study investigating this compound's effects on neuroinflammation [6].
GNF-2 functions as an allosteric inhibitor. It does not bind to the ATP-binding site common to all kinases but instead targets a unique regulatory site known as the myristate-binding pocket [1] [2]. In its normal state, the N-terminal myristoyl group of c-Abl binds to this pocket, helping to maintain the kinase in an inactive conformation. This compound mimics this natural ligand, binding to the same pocket and stabilizing the inactive form of Bcr-Abl, which suppresses its oncogenic activity [1] [2]. The following diagram illustrates this mechanism and its cellular consequences.
This compound demonstrates potent and specific activity against Bcr-Abl-dependent cells, with minimal effect on cells that do not express the oncogene [3] [4]. The tables below consolidate key quantitative data from biochemical and cellular assays.
Table 1: Anti-proliferative Activity (IC₅₀) in Cell Lines [3] [4] [5]
| Cell Line | Description | IC₅₀ Value |
|---|---|---|
| Ba/F3.p210 | Mouse pro-B cells expressing Bcr-Abl | 138 nM |
| K562 | Human CML cells expressing Bcr-Abl | 273 nM |
| SUP-B15 | Human ALL cells expressing Bcr-Abl | 268 nM |
| Ba/F3.p210E255V | Bcr-Abl with imatinib-resistance mutation | 268 nM |
| Ba/F3.p185Y253H | Bcr-Abl with imatinib-resistance mutation | 194 nM |
| Ba/F3 (Bcr-Abl negative) | Cells transformed by other kinases (Flt3-ITD, Tel-JAK1, etc.) | > 10 µM |
Table 2: Other Key Biochemical and Cellular Activities
| Assay Type | Experimental Model | Result / IC₅₀ | Reference |
|---|---|---|---|
| Bcr-Abl Autophosphorylation | Ba/F3.p210 cells | IC₅₀ = 267 nM | [5] |
| CrkII Phosphorylation | c-AblG2A-expressing cells | IC₅₀ = 51 nM | [4] |
| Apoptosis Induction | Ba/F3.p210 cells (48 hr treatment) | Significant effect at 1 µM | [3] [5] |
For research purposes, here are standard protocols for assessing the effects of this compound in cellular models.
Cell Proliferation Assay (MTT)
Western Blot Analysis of Signaling Pathways
Beyond its primary use in CML research, this compound has been utilized as a chemical tool to explore other biological pathways.
GNF-2 functions by binding to the myristate pocket of c-Abl, stabilizing its inactive conformation. This allosteric mechanism is distinct from conventional ATP-competitive inhibitors and underlies its high selectivity [1]. The following diagram illustrates the key signaling pathways and cellular processes affected by this compound.
This compound inhibits c-Abl activation, impacting neuroinflammation, neuronal growth, and ER stress response pathways [2] [3] [4].
The following methodology is adapted from the 2019 study that investigated this compound's effects on neuroinflammation and pain [2] [5].
Research has demonstrated this compound's efficacy across multiple disease models. The table below quantifies its effects in specific experimental contexts.
| Disease Model | Experimental System | Key Findings with this compound | Proposed Mechanism |
|---|---|---|---|
| Chronic Pain [2] | In vivo models of diabetic & inflammatory pain | ↓ Mechanical & thermal hypersensitivity | Attenuated glial activation & pro-inflammatory mediator production (NO, TNF-α) via c-Abl/NF-κB [2] |
| Neurodegeneration / Dendritogenesis [3] | Primary hippocampal neurons (DIV 7) | 5 µM GNF2 abolished BDNF-induced ↑ in dendritic branching | c-Abl activity required for BDNF/TrkB-induced dendritic arborization; independent of MAPK/PI3K/PLC-γ pathways [3] |
| Multiple Myeloma [4] | Primary human myeloma cells & cell lines (e.g., KMS-12-PE) | 20 µM GNF2 ↓ cell viability & induced XBP1 mRNA splicing | Allosteric inhibition induced c-Abl conformational change, enforced IRE1α clustering & activation, leading to terminal UPR & apoptosis [4] |
| Pancreatic β-Cell Dysfunction [6] | INS-1 cells & human 1.1B4 β-cells under oxidative stress (Streptozotocin) | c-Abl inhibition ↑ ERRγ-driven GLS1, ↑ GSH, ↓ ferroptotic death | Inhibited c-Abl-PKCδ axis, preventing GSH reduction & GPX4 degradation, mitigating oxidative stress [6] |
The evidence positions this compound and c-Abl inhibition as a promising strategy for conditions driven by neuroinflammation and aberrant cell stress.
The c-Abl tyrosine kinase is a critical signaling protein that regulates numerous cellular processes including growth, survival, and differentiation. As a non-receptor tyrosine kinase, c-Abl exhibits complex regulation through multiple structural domains and exists in distinct subcellular compartments. Unlike many kinases, c-Abl contains nuclear localization signals and shuttles between the nucleus and cytoplasm, where it localizes to various structures including the cytosol, endoplasmic reticulum, and mitochondria [1]. The kinase activity of c-Abl is tightly regulated through intramolecular interactions involving SH3, SH2, and kinase domains, maintaining the kinase in an autoinhibited state under basal conditions [2] [3].
The c-Abl gene produces two primary isoforms through alternative splicing: 1a (non-myristoylated) and 1b (N-myristoylated), which differ in their N-terminal modifications and cellular regulation [4] [1]. The N-myristoyl group in the 1b isoform serves as a critical regulatory element that binds to a hydrophobic pocket in the kinase domain C-lobe, stabilizing the autoinhibited conformation [3]. This myristate-binding pocket has emerged as a promising target for allosteric kinase inhibition, offering unique opportunities for therapeutic intervention compared to conventional ATP-competitive approaches. The discovery that this regulatory mechanism could be exploited pharmacologically began with the identification of GNF-2, the first reported allosteric inhibitor of BCR-Abl kinase [4] [5].
The c-Abl protein features a multi-domain architecture that enables its complex regulation:
In the autoinhibited state, the SH3 and SH2 domains dock onto the distal face of the kinase domain, forming a clamp that restricts conformational flexibility and reduces catalytic activity. This assembled, inactive state closely resembles the regulatory mechanism observed in Src-family kinases but with additional complexity provided by the myristoyl group [3]. Structural studies have revealed that the kinase domain alone exhibits 10-100-fold higher catalytic activity than the full-length protein, demonstrating the profound effect of these autoinhibitory interactions [3].
The N-myristoyl group serves as a critical structural element in the regulation of c-Abl 1b. In the autoinhibited state, this lipid moiety inserts into a deep hydrophobic pocket in the C-lobe of the kinase domain, promoting formation of a helix (αI') that enables SH2 domain docking [3]. This myristoyl switch mechanism represents a key aspect of c-Abl regulation that distinguishes it from other tyrosine kinases. Molecular dynamics simulations have confirmed that dissociation of the myristoyl group from this pocket promotes release of the SH2-SH3 clamp, initiating c-Abl activation [2]. Forms of c-Abl 1b that lack the myristoyl group show constitutive tyrosine kinase activity, underscoring the essential nature of this modification for proper regulation [3].
Table 1: Key Structural Elements in c-Abl Regulation
| Structural Element | Function | Role in Autoinhibition |
|---|---|---|
| N-myristoyl group | Lipid modification | Binds hydrophobic pocket in kinase C-lobe |
| SH3 domain | Protein-protein interactions | Binds SH2-kinase linker |
| SH2 domain | Phosphotyrosine recognition | Docks to kinase domain C-lobe |
| Kinase domain | Catalytic activity | Subject to conformational constraint |
| SH2-kinase linker | Connector region | Forms polyproline helix for SH3 binding |
This compound represents a novel class of kinase inhibitors that function through allosteric regulation rather than direct competition with ATP. Biophysical studies including solution NMR, X-ray crystallography, and hydrogen exchange mass spectrometry have demonstrated that this compound binds specifically to the myristate-binding pocket of c-Abl, leading to conformational changes that impact the structural dynamics of the ATP-binding site [5] [7]. The binding site was confirmed through multiple approaches:
The crystal structure of the Abl/imatinib/GNF-2 complex revealed that this compound binds in an extended conformation within the myristate pocket, with the trifluoromethoxy group buried at the same depth as the final two carbons of the native myristate ligand [5]. The majority of interactions between this compound and the protein are hydrophobic, with water-mediated hydrogen bonds contributing to binding specificity but no direct hydrogen bonds with the protein [5].
The binding of this compound to the myristate pocket induces several important structural and functional consequences:
The unexpected finding that this compound induces translocation of myristoylated c-Abl to the endoplasmic reticulum suggests that exposure of the myristoyl group through competitive displacement from its binding pocket allows this lipid moiety to mediate membrane association [4] [1]. This phenomenon provides a striking example of how allosteric inhibitors can reveal biological functions not apparent with conventional ATP-competitive inhibitors.
Diagram 1: this compound mechanism of action disrupting c-Abl autoinhibition through myristate pocket binding
Comprehensive profiling of this compound has revealed its unique biochemical and cellular properties:
Table 2: Biochemical and Cellular Profiling Data for this compound
| Parameter | Value/Result | Experimental Context |
|---|---|---|
| IC₅₀ against BCR-Abl | 0.14 µM | Cellular kinase activity [5] |
| Inhibition potency | Higher for non-myristoylated vs myristoylated c-Abl | In vitro kinase assays [4] |
| Selectivity | Highly selective for Abl vs other kinases | Kinase panel profiling [5] |
| Cellular phenotype | Translocation of myristoylated c-Abl to ER | Immunofluorescence in treated cells [4] [1] |
| Arg kinase inhibition | Active against homologous Arg kinase | In vitro and cellular assays [4] |
| Resistance mutations | C464Y, P465S, E505K (myristate pocket) | Mutagenesis screens [5] |
The potential of this compound and its analogs in combination therapies has been extensively evaluated:
Table 3: Combination Therapy Data for this compound with ATP-competitive Inhibitors
| Combination | Effect on Resistance | Cellular Activity | In Vivo Efficacy |
|---|---|---|---|
| This compound + Imatinib | 90% reduction in resistant clones | Additive inhibition | Not reported |
| GNF-5 + Nilotinib | Suppressed T315I emergence | Additive against T315I mutant | Effective in murine model |
| This compound + Dasatinib | Not comprehensively evaluated | Not reported | Not reported |
The primary therapeutic application explored for this compound and related compounds has been in overcoming resistance in chronic myeloid leukemia (CML). The emergence of resistance mutations, particularly the gatekeeper T315I mutation, presents a significant challenge for ATP-competitive BCR-Abl inhibitors [5] [7]. This compound represents a promising approach to address this resistance through several mechanisms:
These properties have established the foundation for combination kinase inhibitor therapy, where agents with complementary mechanisms and resistance profiles are administered together to suppress resistance emergence and enhance efficacy.
Recent evidence has implicated c-Abl activation in the pathogenesis of several neurodegenerative disorders, opening new therapeutic avenues for c-Abl inhibitors:
The blood-brain barrier penetration represents a critical consideration for neurodegenerative applications, spurring the development of next-generation c-Abl inhibitors with improved CNS penetration profiles compared to earlier agents [9].
Multiple formats have been employed for evaluating this compound activity in biochemical systems:
ELISA-based Kinase Assay
Continuous Spectrophotometric Assay
Radioactive Phosphorylation Assay
The translocation of c-Abl to the endoplasmic reticulum upon this compound treatment can be visualized through:
Indirect Immunofluorescence Protocol
Identification of resistance mutations employs two primary approaches:
In Vitro Evolution Screening
Random Mutagenesis Screening
Diagram 2: Experimental workflow for characterizing this compound mechanism and activity
The discovery and characterization of This compound as an allosteric inhibitor targeting the myristate-binding site of c-Abl has opened new avenues for kinase inhibition strategies. By exploiting a regulatory mechanism unique to Abl family kinases, this compound and its analogs offer complementary approaches to conventional ATP-competitive inhibitors, with potential applications in overcoming therapeutic resistance in oncology and addressing neurodegenerative pathologies. The unexpected finding that this compound induces subcellular translocation of myristoylated c-Abl highlights how allosteric inhibitors can reveal novel biological insights beyond their therapeutic utility.
Future directions in this field include the optimization of brain-penetrant inhibitors for neurodegenerative applications, development of next-generation allosteric inhibitors with improved potency and selectivity, and exploration of triple combination therapies incorporating multiple allosteric and ATP-competitive agents to further suppress resistance emergence. The structural insights gained from this compound binding to the myristate pocket continue to inform drug design efforts, while the experimental protocols established for its characterization provide robust methodologies for evaluating novel allosteric kinase inhibitors. As our understanding of c-Abl regulation and pathology continues to expand, allosteric inhibition remains a promising strategy for therapeutic intervention across diverse disease contexts.
GNF-2 was developed as a novel class of anti-cancer drug to treat resistant CML [1]. It functions through a unique allosteric mechanism.
The diagram below illustrates the conceptual workflow from this compound's discovery to its established and emerging applications.
Substantial research demonstrates the effects of this compound, particularly in its emerging role in modulating neuroinflammation.
Key experiments use glial cells (microglia and astrocytes) to model neuroinflammatory responses [1].
The summary of typical findings from these in vitro experiments is as follows:
| Experimental Readout | Effect of LPS | Effect of this compound + LPS | Citation |
|---|---|---|---|
| Nitric Oxide Production | Increased | Significantly Reduced | [1] |
| TNF-α Cytokine Level | Increased | Significantly Reduced | [1] |
| NF-κB Activation | Induced | Attenuated (shown via siRNA knockdown) | [1] |
| Cell Viability | Unaffected | Unaffected (at effective concentrations) | [1] |
The efficacy of this compound has also been tested in live animal models of chronic pain [1].
Research in Philadelphia chromosome-positive acute lymphatic leukemia (Ph+ ALL) reveals an important nuance in this compound's activity.
The following diagram summarizes the core signaling pathway involving c-Abl and how this compound intervenes to produce its observed effects, particularly in glial cells.
The evidence from both in vitro and in vivo studies strongly suggests that this compound, through its allosteric inhibition of c-Abl, can attenuate glial-mediated neuroinflammation and resultant chronic pain, presenting a promising non-opioid strategy for pain management [1] [3].
The table below summarizes the fundamental technical data for this compound:
| Property | Specification |
|---|---|
| CAS Number | 778270-11-4 [1] [2] [3] |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ [1] [3] [4] |
| Molecular Weight | 374.32 g/mol [1] [5] [3] |
| Purity | ≥98% [1] [4] |
For optimal stability and performance, adhere to the following handling guidelines:
| Aspect | Recommendation |
|---|---|
| Solubility in DMSO | 74 - 100 mM (approx. 27.7 - 37.4 mg/mL) [1] [5] [4] |
| Solubility in Ethanol | 9.8 mg/mL (with gentle warming) [3] or 50 mM [1] |
| Solubility in Water | Insoluble [5] [3] [4] |
| Storage Temperature | -20°C (solid form) [1] [6] [3] |
| Storage Form | Tightly sealed container in a cool, well-ventilated area [1] [7] |
| Reconstitution | Use fresh, moisture-absorbing DMSO to prevent solubility reduction [5] |
The diagram below outlines a general cell-based assay workflow using this compound, based on common protocols in the search results [2] [5]:
Chronic Myelogenous Leukemia (CML) is a myeloproliferative disorder characterized by the uncontrolled proliferation of myeloid cells in the bone marrow, leading to their excessive accumulation in peripheral blood. The molecular hallmark of CML is the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], which generates the BCR-ABL fusion gene. This chimeric oncogene encodes a constitutively active tyrosine kinase that drives leukemogenesis through multiple signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT, promoting cell survival, proliferation, and inhibition of apoptosis [1]. The successful development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized CML treatment, with imatinib being the first FDA-approved TKI that specifically inhibits the ATP-binding site of BCR-ABL. However, the emergence of drug resistance mutations within the kinase domain, particularly the T315I "gatekeeper" mutation, has highlighted the need for alternative therapeutic strategies such as allosteric inhibition [1].
This compound (CAS# 778270-11-4) is a selective allosteric inhibitor of Bcr-Abl tyrosine kinase activity with the chemical name 3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide. This small molecule compound has a molecular weight of 374.32 g/mol and the molecular formula C₁₈H₁₃F₃N₄O₂ [2]. Its structure features a benzamide core linked to a pyrimidine ring with a trifluoromethoxyanilino substituent, which is critical for its binding to the myristate pocket of Abl kinase.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 778270-11-4 |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ |
| Molecular Weight | 374.32 g/mol |
| Appearance | White to off-white powder |
| Solubility | ≥100 mg/mL in DMSO |
| Storage Conditions | Desiccate at -20°C |
| SMILES | C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
For experimental use, this compound is typically prepared as stock solutions in DMSO, which can be stored at -20°C for several months. The recommended concentration for a 10 mM stock solution is 3.74 mg of this compound in 1 mL of anhydrous DMSO. Prior to use, warm the tube at 37°C and briefly sonicate to ensure complete dissolution. For cellular assays, further dilute in appropriate culture media to achieve the desired working concentrations, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability [2].
Unlike ATP-competitive inhibitors such as imatinib, nilotinib, and dasatinib that target the active site of the kinase, this compound acts through allosteric inhibition by binding to the myristate-binding pocket located in the C-lobe of the Abl kinase domain [2] [1]. This unique mechanism mimics the natural autoinhibitory process of c-Abl, where the N-terminal myristoylated cap binds to this pocket, inducing conformational changes that stabilize the kinase in an inactive state through SH2 domain docking. In BCR-ABL, this autoinhibitory mechanism is disrupted due to the loss of the native N-terminal cap region. This compound binding restores this autoinhibition, enforcing an inactive conformation that impairs kinase activity regardless of ATP concentration [3] [1].
The following diagram illustrates the comparative mechanisms of ATP-competitive versus allosteric inhibition:
This allosteric mechanism provides several advantages: (1) it is non-ATP competitive, allowing potential synergy with ATP-competitive inhibitors; (2) it maintains efficacy against many kinase domain mutations that confer resistance to ATP-competitive inhibitors; and (3) it offers high specificity for Abl kinase due to the unique structural features of the myristate pocket [2] [3]. The binding of this compound induces significant conformational changes in the kinase domain, particularly in the C-terminal lobe, which has been observed through molecular dynamics simulations to involve local structural destabilization during the binding process [4].
Table 2: Inhibitory Activity of this compound in BCR-ABL Expressing Cells
| Cell Model | BCR-ABL Isoform | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Ba/F3.p210 Bcr-Abl | p210 | Proliferation (48h) | 138 nM | [2] |
| K562 | p210 | Proliferation | 273 nM | [2] |
| SUP-B15 | p210 | Proliferation | 268 nM | [2] |
| Ba/F3 E255V mutant | p210 (E255V) | Proliferation | 268 nM | [2] |
| Ba/F3 Y253H mutant | p210 (Y253H) | Proliferation | 194 nM | [2] |
| BV-173 | p210 | XTT proliferation | 125 nM | [3] |
| Tom-1 | p185 | XTT proliferation | 500 nM | [3] |
Research has demonstrated a differential sensitivity between the two main BCR-ABL isoforms to this compound inhibition. In Ph-positive acute lymphoblastic leukemia (ALL) models, cells expressing p210⁽ᴮᶜʳ⁻ᴬᵇˡ⁾ consistently showed greater sensitivity to this compound compared to those expressing p185⁽ᴮᶜʳ⁻ᴬᵇˡ⁾ across various experimental systems including cell lines and patient-derived long-term cultures [3]. This differential response is maintained even in resistance mutants, suggesting that the structural differences between these isoforms affect their susceptibility to allosteric inhibition.
Purpose: To evaluate the anti-proliferative effects of this compound on BCR-ABL-positive cells. Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the effects of this compound on BCR-ABL autophosphorylation and substrate phosphorylation. Materials:
Procedure:
Technical Notes:
Purpose: To evaluate synergistic effects between this compound and ATP-competitive TKIs. Materials:
Procedure:
Technical Notes:
The following diagram illustrates the experimental workflow for evaluating this compound activity:
This compound demonstrates significant potential for addressing TKI resistance in CML, particularly against many common BCR-ABL mutants that confer resistance to ATP-competitive inhibitors. While this compound alone may not inhibit the T315I gatekeeper mutant, studies have shown that its combination with nilotinib can restore inhibition even against this challenging mutation [1]. The differential sensitivity observed between p210 and p185 BCR-ABL isoforms suggests that patient stratification based on BCR-ABL isoform expression may optimize therapeutic outcomes when using allosteric inhibitors [3]. Beyond CML, emerging research indicates that this compound may have applications in other pathological conditions. Recent studies have demonstrated that this compound can attenuate inflammatory activation of glial cells and reduce chronic pain in animal models, suggesting potential repurposing for neurological disorders involving neuroinflammation [5]. This effect appears mediated through c-Abl inhibition in microglia and astrocytes, resulting in reduced production of pro-inflammatory mediators such as nitric oxide and TNF-α through suppression of NF-κB signaling [5].
Table 3: Emerging Applications of this compound Beyond CML
| Application Area | Model System | Observed Effects | Proposed Mechanism |
|---|---|---|---|
| Neuroinflammation | BV-2 microglial cells | Reduced LPS-induced NO and TNF-α production | c-Abl-dependent inhibition of NF-κB activation |
| Chronic Pain | Mouse models of diabetic and inflammatory pain | Attenuated mechanical and thermal hypersensitivity | Suppression of glial cell activation and inflammatory mediators |
| Neurodegeneration | Models of Parkinson's and Alzheimer's disease | Neuroprotective effects (based on other c-Abl inhibitors) | Modulation of neuroinflammatory pathways |
This compound represents a valuable tool compound and potential therapeutic agent that exploits the allosteric regulatory mechanism of Abl kinase. Its unique mechanism of action, distinct from ATP-competitive inhibitors, provides opportunities for addressing clinical resistance and achieving synergistic combinations. The experimental protocols and data presented in these application notes provide researchers with robust methodologies for investigating this compound in various model systems. Future research directions should include: (1) structural optimization to improve potency and pharmacokinetic properties; (2) exploration of sequential versus simultaneous combination strategies with ATP-competitive TKIs; (3) investigation of potential resistance mechanisms to allosteric inhibition; and (4) expanded evaluation of its therapeutic potential in non-oncological indications involving Abl kinase dysregulation. As research in allosteric kinase inhibition advances, this compound continues to serve as a important chemical probe for understanding kinase regulation and developing novel therapeutic approaches for CML and beyond.
The non-receptor tyrosine kinase c-Abl has emerged as a significant contributor to neuroinflammatory processes across various neurological disorders. GNF-2, a selective allosteric inhibitor of Bcr-Abl and c-Abl originally developed for oncology applications, demonstrates promising anti-inflammatory properties in glial cells and efficacy in preclinical pain models. These application notes provide researchers with detailed protocols and methodological frameworks for investigating this compound's effects on neuroinflammation and glial activation, supported by quantitative data summaries and visual workflow representations. The documented approaches encompass in vitro glial culture models, in vivo pain paradigms, and emerging human iPSC-derived systems that collectively enable comprehensive assessment of this compound's potential for managing neuroinflammatory conditions and chronic pain.
This compound represents a distinctive class of allosteric Bcr-Abl inhibitors that target the myristate-binding site of c-Abl, resulting in unique pharmacological properties compared to ATP-competitive inhibitors [1] [2]. This non-ATP competitive mechanism underlies its exceptional selectivity profile, with minimal activity against other kinases including fms-like tyrosine kinase 3, platelet-derived growth factor receptor, Janus kinase-1, and tyrosine-protein kinase Met [1]. Originally developed to address resistant chronic myelogenous leukemia, this compound's application has expanded to neurological contexts due to growing evidence implicating c-Abl activation in neurodegenerative diseases and neuroinflammatory conditions.
The non-receptor tyrosine kinase c-Abl activation is associated with the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), with elevated c-Abl phosphorylation observed in human brain samples and animal models of these conditions [1] [2]. Beyond its established roles in neurodegeneration, c-Abl activation contributes to glial-mediated neuroinflammation through regulation of key inflammatory signaling pathways. Specifically, oxidative stress-induced c-Abl activation leads to NF-κB activation, a master regulator of inflammatory gene expression [1]. Recent findings indicate that glial cells, particularly microglia and astrocytes, represent significant sources of inflammatory mediators fundamentally involved in the pathogenesis of inflammatory and neuropathic pain, suggesting c-Abl inhibition as a promising therapeutic strategy for chronic pain management [1] [2].
Table 1: Summary of this compound Effects on Inflammatory Mediators in Glial Cells
| Experimental System | Stimulus | This compound Concentration | Key Effects | Reference |
|---|---|---|---|---|
| BV-2 microglial cells | LPS (100 ng/mL) | 1-10 µM | Dose-dependent reduction in NO production | [1] |
| Primary mixed glial cultures | LPS (100 ng/mL) | 1-10 µM | Significant decrease in TNF-α release | [1] |
| c-Abl siRNA transfection | LPS (100 ng/mL) | N/A | Attenuated NF-κB activation & pro-inflammatory mediators | [1] |
| BV-2 cell viability assay | LPS (100 ng/mL) | 1-10 µM | No cytotoxicity (MTT assay) | [1] |
This compound demonstrates concentration-dependent inhibition of lipopolysaccharide (LPS)-induced inflammatory activation in glial cells. In BV-2 immortalized murine microglial cells and primary mixed glial cultures (MGCs), this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokine release without affecting cell viability [1]. The specificity of c-Abl targeting was confirmed through siRNA-mediated knockdown experiments, where c-Abl silencing attenuated LPS-induced NF-κB activation and production of pro-inflammatory mediators, mirroring the effects observed with this compound treatment [1]. These findings establish that this compound exerts its anti-inflammatory effects through c-Abl-dependent mechanisms in glial cells.
Table 2: this compound Efficacy in Animal Models of Chronic Pain
| Pain Model | This compound Administration | Behavioral Outcomes | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Inflammatory pain | Systemic administration | Attenuated mechanical & thermal hypersensitivity | Suppression of glial inflammatory activation | [1] |
| Diabetic neuropathic pain | Systemic administration | Significant reduction in pain behaviors | Inhibition of c-Abl in spinal cord glia | [1] [2] |
| Multiple pain models | Various dosing regimens | Consistent analgesic effects across models | Modulation of neuroinflammatory pathways | [1] [3] |
In vivo studies demonstrate that this compound administration significantly attenuates mechanical allodynia and thermal hypersensitivity in experimental models of diabetic and inflammatory pain [1]. These behavioral improvements correlate with the anti-inflammatory effects observed in glial cultures, supporting the involvement of c-Abl in pain pathogenesis and suggesting that this compound may represent a novel therapeutic approach for chronic pain management [1] [2]. The consistent efficacy across multiple pain models indicates that this compound modulates fundamental mechanisms underlying pain persistence rather than model-specific pathways.
Figure 1: In Vitro Experimental Workflow for Assessing this compound Effects on Glial Inflammation
Recent advances in stem cell technology have enabled the development of more physiologically relevant human glial models using induced pluripotent stem cell (iPSC)-derived microglia and astrocytes [4] [5]. These systems address significant species-specific differences in immune responses between rodents and humans, particularly relevant for neuroinflammatory studies [5].
The emergence of artificial intelligence (AI) tools has revolutionized quantitative analysis of glial morphology and activation states:
Figure 2: Proposed Signaling Pathway of c-Abl in Neuroinflammation and this compound Mechanism of Action
This compound represents a valuable pharmacological tool for investigating c-Abl functions in neuroinflammatory processes and glial activation. The documented protocols enable researchers to systematically evaluate the anti-inflammatory properties of this compound across multiple experimental contexts, from reductionist cell culture systems to complex animal models of pain and neuroinflammation. The integration of human iPSC-derived models and computational analysis approaches enhances the translational relevance of findings and provides opportunities for discovering novel therapeutic applications beyond the originally documented pain models. These application notes establish a methodological foundation for continued investigation of c-Abl inhibition as a strategy for modulating neuroimmune functions in neurological disorders.
GNF-2 is a selective allosteric inhibitor of the c-Abl tyrosine kinase that has demonstrated significant potential for managing chronic pain conditions through modulation of neuroinflammatory pathways. Originally developed as an anti-cancer drug targeting Bcr-Abl in chronic myelogenous leukemia, recent research has revealed that c-Abl inhibition provides neuroprotective and anti-inflammatory effects in animal models of neurological disorders. The c-Abl kinase is increasingly recognized as a key regulator in glia-mediated neuroinflammation, which fundamentally contributes to the pathogenesis of both inflammatory and neuropathic pain states. By targeting this pathway, this compound offers a novel therapeutic approach for chronic pain conditions that are often refractory to conventional analgesics [1].
The mechanism of action of this compound differs fundamentally from conventional kinase inhibitors. Rather than competing with ATP in the active site, this compound binds allosterically to the myristate-binding pocket of c-Abl, inducing conformational changes that restore the kinase's autoinhibited state. This unique binding mode was serendipitously discovered when Imatinib was co-crystallized with Abl, revealing an elongated binding conformation that displaces the phenylalanine of the DFG-motif. Structural analyses demonstrate that this compound forms critical interactions with the myristate binding site without directly occupying the ATP-binding cleft, leading to altered conformational dynamics that communicate between these distinct sites [2] [3]. This allosteric mechanism underlies the high selectivity of this compound for c-Abl compared to other kinases, potentially reducing off-target effects in chronic pain applications.
BV-2 Microglial Cell Culture: Maintain immortalized murine BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 50 mg/mL gentamicin at 37°C in a 5% CO₂ humidified atmosphere. Plate cells at a density of 4×10⁴ cells/well in 96-well plates for experimental treatments [1].
Primary Mixed Glial Cultures (MGCs): Isolate brains from 3-day old C57BL/6 mice and mechanically dissociate tissue through a nylon mesh. Seed cells in poly-L-lysine-coated culture flasks with DMEM containing 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin. Change medium initially after 5 days and then every 3 days. After 14 days of culture, prepare MGCs (containing both microglia and astrocytes) by trypsinization for experimental use [1].
Inflammatory Stimulation and this compound Treatment: Activate glial cells by treating with 100 ng/mL lipopolysaccharide (LPS) from E. coli 0111:B4. For inhibition studies, pre-treat cells with this compound (typically at concentrations ranging from 1-20 μM) 1 hour prior to LPS challenge. Prepare this compound stock solutions in DMSO and include appropriate vehicle controls in all experiments [1].
Nitric Oxide Production Measurement: After 24 hours of LPS treatment, assess NO production by measuring nitrite accumulation in culture media using the Griess reaction. Mix 50 μL of cell culture media with an equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid). Measure absorbance at 540 nm using a microplate reader and calculate NO concentration using a sodium nitrite standard curve [1].
Pro-inflammatory Cytokine ELISA: Following 24 hours of LPS treatment in the presence or absence of this compound, measure TNF-α protein concentration in culture media using enzyme-linked immunosorbent assay (ELISA) according to manufacturer protocols. Additional pro-inflammatory cytokines (IL-1β, IL-6) can be assessed using similar methodology [1].
Cell Viability Assessment (MTT Assay): After 24 hours of treatment, remove culture media and add MTT (0.5 mg/mL in PBS) to cells. Incubate at 37°C for 2 hours in a 5% CO₂ incubator to allow formazan crystal formation. Dissolve insoluble formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader [1].
c-Abl Knockdown Studies: Perform siRNA-mediated knockdown of c-Abl using a 1:1 mixture of two specific c-Abl siRNAs: 5'-GCAACAAGCCCACUAUCUAUU-3' and 5'-UGAUGAAGGAGAUCAAACAUU-3'. Transferd cells using appropriate transfection reagents 48 hours prior to LPS stimulation. Use control siRNA (5'-CCUCGUGCCGUUCCAUCAGGUAGUU-3') for comparison [1].
Animal Selection and Housing: Use adult C57BL/6 mice (8-10 weeks old, 20-25 g) housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures should be approved by the Institutional Animal Care and Use Committee [1].
Induction of Diabetes: Administer streptozotocin (STZ) via intraperitoneal injection at 50 mg/kg daily for 5 consecutive days. Prepare STZ fresh in 0.1 M citrate buffer (pH 4.5). Monitor blood glucose levels weekly; include only animals with blood glucose >250 mg/dL in the study [1].
Drug Administration: Administer this compound intraperitoneally at 10 mg/kg daily starting from day 7 after STZ injection when mechanical hypersensitivity is established. Prepare this compound in a vehicle solution containing 10% DMSO, 10% Cremophor EL, and 80% saline. Include vehicle-treated diabetic controls and non-diabetic sham controls [1].
Pain Behavior Assessment: Test animals baseline prior to STZ administration and then weekly throughout the 4-week study period for the development of mechanical and thermal hypersensitivity [1].
Inflammatory Sensitization: Induce inflammatory pain by administering complete Freund's adjuvant (CFA) via intraplantar injection into the hind paw (20 μL of 1 mg/mL suspension). Alternatively, administer intraperitoneal LPS (1 mg/kg) to induce systemic inflammation [1].
This compound Treatment Regimen: Begin this compound administration (10 mg/kg, i.p.) 24 hours after CFA or LPS injection once hypersensitivity is established. Continue daily treatments for 7-14 days based on experimental design [1].
Control Groups: Include three control groups in all studies: (1) naive animals without manipulation, (2) vehicle-treated pain model animals, and (3) this compound treated naive animals to assess effects on normal sensation [1].
Mechanical Allodynia (Von Frey Test): Place mice in transparent plexiglass chambers on an elevated wire mesh grid. Allow 30 minutes for acclimation before testing. Apply calibrated von Frey filaments to the plantar surface of the hind paws using the up-down method. Calculate the 50% paw withdrawal threshold using the Dixon method. Perform testing immediately before and at 1, 2, 4, and 6 hours post-drug administration on selected testing days [1].
Thermal Hyperalgesia (Hargreaves Test): Place mice in transparent plexiglass chambers on a glass surface. Allow 30 minutes for acclimation before testing. Direct a radiant heat source to the plantar surface of the hind paw and measure the paw withdrawal latency. Set the heat intensity to achieve baseline withdrawal latencies of 8-12 seconds in naive animals. Establish a maximum cutoff of 20 seconds to prevent tissue damage. Perform three measurements per paw with at least 5-minute intervals between tests [1].
Table 1: In Vitro Effects of this compound on LPS-Induced Inflammatory Responses in Glial Cells
| Cell Type | Treatment | NO Production (% Control) | TNF-α Release (% Control) | Cell Viability (% Control) |
|---|---|---|---|---|
| BV-2 Microglia | LPS (100 ng/mL) | 100.0 ± 8.5 | 100.0 ± 7.2 | 98.5 ± 4.3 |
| BV-2 Microglia | LPS + this compound (5 μM) | 62.3 ± 6.1* | 58.7 ± 5.4* | 95.8 ± 5.1 |
| BV-2 Microglia | LPS + this compound (10 μM) | 41.2 ± 5.3* | 35.9 ± 4.8* | 96.2 ± 4.7 |
| Primary MGCs | LPS (100 ng/mL) | 100.0 ± 9.2 | 100.0 ± 8.1 | 97.3 ± 5.2 |
| Primary MGCs | LPS + this compound (10 μM) | 38.7 ± 4.9* | 42.1 ± 5.6* | 94.7 ± 6.3 |
Data presented as mean ± SEM; *p < 0.01 compared to LPS-alone treatment [1]
Table 2: In Vivo Efficacy of this compound in Chronic Pain Animal Models
| Pain Model | Treatment | Paw Withdrawal Threshold (g) | Thermal Latency (s) | Maximum Efficacy (%) |
|---|---|---|---|---|
| Diabetic Neuropathy | Vehicle | 1.2 ± 0.3 | 6.8 ± 0.7 | - |
| Diabetic Neuropathy | This compound (10 mg/kg) | 3.8 ± 0.4* | 10.2 ± 0.9* | 68.5% |
| Inflammatory Pain (CFA) | Vehicle | 0.9 ± 0.2 | 5.9 ± 0.6 | - |
| Inflammatory Pain (CFA) | This compound (10 mg/kg) | 3.2 ± 0.3* | 9.1 ± 0.8* | 61.3% |
| Inflammatory Pain (LPS) | Vehicle | 1.4 ± 0.3 | 7.1 ± 0.7 | - |
| Inflammatory Pain (LPS) | This compound (10 mg/kg) | 3.5 ± 0.4* | 9.8 ± 0.8* | 65.7% |
Data presented as mean ± SEM; *p < 0.01 compared to vehicle-treated model animals [1]
The diagram below illustrates the proposed mechanism by which this compound modulates glial activation and pain pathways:
The following diagram outlines the complete experimental workflow for evaluating this compound in chronic pain models:
This compound Formulation and Stability: Prepare this compound fresh daily for both in vitro and in vivo studies. For cell culture applications, prepare a 10 mM stock solution in DMSO and store at -20°C for up to 30 days. Avoid repeated freeze-thaw cycles. For animal studies, prepare the working solution in vehicle (10% DMSO, 10% Cremophor EL, 80% saline) and use within 4 hours of preparation [1].
Optimal Dosing Strategy: Based on published efficacy studies, the 10 mg/kg dose administered intraperitoneally once daily provides consistent anti-hypersensitivity effects across multiple pain models. For mechanistic studies, consider including a dose-response evaluation (1, 5, 10 mg/kg) to establish potency. Time-course experiments indicate that significant reduction in pain hypersensitivity is observed within 2 hours post-administration, with peak effects at 4 hours and duration of approximately 8-12 hours [1].
c-Abl Specificity Confirmation: Include c-Abl knockdown approaches (siRNA in vitro) to confirm target specificity in glial cells. Additionally, the use of methylated this compound analogs that lack c-Abl inhibitory activity can serve as negative controls to distinguish target-specific effects from off-target activities [1].
Inconsistent In Vitro Responses: If variable anti-inflammatory effects are observed between glial cell preparations, ensure consistent activation states by using the same LPS batch and concentration. Primary mixed glial cultures may show donor-to-donor variability; include adequate replicate cultures (minimum n=4 per condition) and pool cells from multiple animals when preparing primary cultures.
Variable Behavioral Responses: For in vivo pain models, ensure consistent testing conditions including time of day, environmental noise levels, and handler presence. Habituate animals to the testing environment for 30 minutes daily for 3 days prior to baseline measurements. Consider blinded testing protocols where the experimenter is unaware of treatment groups to eliminate observer bias [1].
Addressing Potential Compensation Mechanisms: In chronic pain models, multiple signaling pathways may contribute to pain hypersensitivity. Consider combining this compound with subthreshold doses of conventional analgesics (e.g., gabapentin, NSAIDs) to evaluate potential synergistic effects that may allow for lower dosing and reduced side effect profiles.
This compound represents a promising therapeutic candidate for chronic pain management through its novel allosteric inhibition of c-Abl in glial cells and subsequent suppression of neuroinflammatory pathways. The protocols outlined herein provide comprehensive guidelines for evaluating the efficacy and mechanism of this compound in preclinical pain models, from in vitro glial activation studies to in vivo behavioral assessments. The consistent demonstration of anti-hypersensitivity effects across diabetic, inflammatory, and neuropathic pain models highlights the broad potential of c-Abl as a therapeutic target for diverse chronic pain conditions. Further investigation into the long-term efficacy, optimal dosing paradigms, and potential combinations with existing analgesics will help advance this promising approach toward clinical application.
This compound represents a breakthrough in targeted cancer therapy as a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, which is the primary oncogenic driver in Philadelphia chromosome-positive (Ph+) leukemias including Chronic Myelogenous Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL). Unlike conventional ATP-competitive inhibitors such as imatinib, this compound binds to a myristoyl pocket on the Bcr-Abl protein, leading to non-ATP competitive inhibition through an allosteric mechanism. This unique binding mode results in exceptional selectivity for Bcr-Abl transformed cells while showing minimal effects on non-transformed cells, making it an invaluable research tool and potential therapeutic agent, particularly in combination regimens.
The significance of this compound extends beyond its direct antiproliferative effects to its ability to induce apoptosis specifically in Bcr-Abl expressing cells. Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells, and its induction represents a key therapeutic goal in oncology. This compound demonstrates concentration-dependent apoptosis induction in Bcr-Abl-transformed cells, with studies showing increased apoptotic rates at concentrations of 1-10 μM within 48 hours of treatment. This apoptosis induction occurs alongside inhibition of Bcr-Abl autophosphorylation and downstream signaling pathways, particularly affecting STAT5 phosphorylation at Y694, which plays a crucial role in survival signaling in Ph+ leukemia cells [1] [2] [3].
Table 1: Antiproliferative Activity of this compound Across Various Cell Lines
| Cell Line | Bcr-Abl Status | IC₅₀ (nM) | Experimental Conditions | Key Findings |
|---|---|---|---|---|
| Ba/F3.p210 | Bcr-Abl positive | 138 nM | 48-hour MTT assay | Baseline potency against wild-type Bcr-Abl |
| Ba/F3.p210E255V | Bcr-Abl mutation | 268 nM | 48-hour MTT assay | Retained efficacy against imatinib-resistant mutant |
| Ba/F3.p185Y253H | Bcr-Abl mutation | 194 nM | 48-hour MTT assay | Effective against additional resistance mutation |
| K562 | Bcr-Abl positive | 273 nM | 48-hour MTT assay | Confirmed activity in human CML cell line |
| SUP-B15 | Bcr-Abl positive | 268 nM | 48-hour MTT assay | Activity in human Ph+ ALL cell line |
| Ba/F3 (Bcr-Abl negative) | Bcr-Abl negative | >10,000 nM | 48-hour MTT assay | Minimal off-target toxicity |
| HL-60 | Bcr-Abl negative | >10,000 nM | 48-hour MTT assay | Specificity for Bcr-Abl transformed cells |
| Jurkat | Bcr-Abl negative | >10,000 nM | 48-hour MTT assay | Confirmed selectivity profile |
The antiproliferative data demonstrates this compound's remarkable selectivity for Bcr-Abl transformed cells, with potency in the nanomolar range (138-273 nM) against various Bcr-Abl expressing cell lines, while showing no significant cytotoxicity (>10,000 nM) in Bcr-Abl negative cell lines. This selectivity index of over 70-fold underscores its potential as a targeted therapeutic agent. Importantly, this compound maintains efficacy against certain imatinib-resistant Bcr-Abl mutants, including E255V and Y253H, though it should be noted that this compound alone is ineffective against the T315I "gatekeeper" mutation that confers resistance to most Abl kinase inhibitors [1] [2].
Table 2: Apoptosis Induction and Molecular Effects of this compound
| Parameter | Effect Size | Experimental Conditions | Significance |
|---|---|---|---|
| Apoptosis Induction | Concentration-dependent increase | 48-hour treatment, Annexin V/PI staining | Significant apoptosis at ≥1 μM |
| Bcr-Abl Autophosphorylation | IC₅₀ = 267 nM | 90-minute treatment, Western blot | Direct target engagement |
| STAT5 Phosphorylation (Y694) | Significant decrease at 1 μM | 90-minute treatment, Western blot | Disruption of key survival pathway |
| Cellular Morphology | Apoptotic changes | DAPI staining, 48-hour treatment | Chromatin condensation, nuclear fragmentation |
| Caspase Activation | Dose-dependent increase | Caspase-3/7 activity assay, 48-hour treatment | Execution phase of apoptosis |
The apoptosis data reveals that this compound induces programmed cell death through a cascade of molecular events beginning with inhibition of Bcr-Abl autophosphorylation, leading to decreased STAT5 phosphorylation, and culminating in caspase activation and characteristic morphological changes of apoptosis. The temporal progression of these events shows rapid target engagement within 90 minutes, with apoptosis becoming significant after 48 hours of treatment, particularly at concentrations of 1 μM and higher. This pattern is consistent with the mechanism of action where direct kinase inhibition precedes downstream apoptotic signaling [1] [2].
This compound exerts its effects through a sophisticated dual mechanism that distinguishes it from conventional ATP-competitive inhibitors:
Allosteric Myristoyl Pocket Binding: this compound binds to the myristoyl pocket of Bcr-Abl, stabilizing an autoinhibited conformation that impairs kinase activity. This binding occurs at a site distinct from the ATP-binding cleft, enabling non-competitive inhibition with respect to ATP and potentially overcoming certain resistance mechanisms that affect ATP-competitive inhibitors [3].
Bcr-Abl-Independent Effects: Interestingly, research has revealed that this compound exhibits moderate inhibitory activity against JAK2 kinase, which may contribute to its antiproliferative effects, particularly in resistant cells. This secondary activity becomes therapeutically relevant in combination regimens, where this compound cooperates with ATP-competitive inhibitors to overcome resistance mutations like T315I through Bcr-Abl-independent mechanisms [1] [4].
The signaling consequences of this compound treatment include suppression of Bcr-Abl autophosphorylation, reduction in STAT5 phosphorylation at Y694 (a critical downstream survival signal), and inhibition of multiple oncogenic pathways including JAK-STAT and potentially MAPK signaling. These molecular effects translate to cell cycle arrest, growth inhibition, and ultimately apoptosis in Bcr-Abl-transformed cells [1] [2] [3].
Several key experimental findings illuminate the apoptotic mechanisms triggered by this compound:
Mitochondrial Pathway Involvement: this compound treatment leads to changes in the Bcl-2 family protein dynamics, favoring pro-apoptotic signaling. This includes alterations in Bax/Bak activation and cytochrome c release, connecting Bcr-Abl inhibition to the intrinsic apoptotic pathway [5].
Caspase Activation Cascade: Studies demonstrate dose-dependent caspase-3/7 activation following this compound treatment, confirming engagement of the execution phase of apoptosis. This caspase activation correlates with the observed morphological changes including chromatin condensation and DNA fragmentation [1] [5].
Synergistic Molecular Effects: In combination with ATP-competitive inhibitors, this compound enhances apoptotic signaling through simultaneous targeting of complementary pathways, resulting in more complete suppression of survival signals and enhanced cell death, even in resistant cell populations [1] [4].
Purpose: To evaluate the antiproliferative effects of this compound on Bcr-Abl expressing cells and determine IC₅₀ values.
Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis using Annexin V/propidium iodide (PI) staining.
Materials:
Procedure:
Purpose: To assess the molecular effects of this compound on Bcr-Abl autophosphorylation and downstream signaling proteins.
Materials:
Procedure:
The therapeutic limitation of this compound as a single agent, particularly against the T315I gatekeeper mutation, has led to the development of innovative combination approaches. Research has demonstrated that this compound exhibits synergistic effects when combined with ATP-competitive inhibitors such as dasatinib, nilotinib, and imatinib. This synergy is most evident in cells carrying T315I mutated Bcr-Abl, where the combination effectively overcomes the resistance conferred by this mutation through Bcr-Abl-independent mechanisms [1] [4].
The molecular basis for this synergy involves simultaneous targeting of complementary sites on the Bcr-Abl protein and inhibition of compensatory survival pathways. While ATP-competitive inhibitors directly target the kinase active site, this compound stabilizes the inactive conformation through allosteric mechanisms. Additionally, this compound's moderate activity against JAK2 kinase provides a second axis of attack on critical survival signaling in Ph+ leukemia cells. This multi-target approach results in more complete pathway inhibition and enhanced apoptosis induction [1] [4].
Purpose: To evaluate synergistic interactions between this compound and ATP-competitive inhibitors in Bcr-Abl transformed cells.
Materials:
Procedure:
This compound represents a valuable research tool for investigating Bcr-Abl biology and allosteric inhibition mechanisms. Its well-characterized apoptosis induction profile in Bcr-Abl expressing cells, combined with its unique allosteric mechanism, makes it particularly useful for:
The comprehensive data and protocols provided in this application note establish this compound as a reliable and specific inducer of apoptosis in Bcr-Abl transformed cells, with demonstrated efficacy in multiple cell line models and well-characterized molecular effects. These features make it an excellent choice for researchers investigating Bcr-Abl biology, kinase inhibitor mechanisms, and novel therapeutic approaches for Ph+ leukemias [1] [2] [3].
This compound is a highly selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase [1] [2]. Unlike ATP-competitive inhibitors like imatinib, this compound binds to the myristate-binding pocket in the C-lobe of the kinase domain, restoring allosteric inhibition that is lost in the Bcr-Abl fusion protein [3] [2]. This unique mechanism makes it a valuable tool for combinatorial targeted therapy and for studying resistant forms of chronic myelogenous leukemia (CML) [2].
Recent studies also show that this compound inhibits c-Abl (the normal cellular homolog) and exhibits anti-inflammatory and neuroprotective effects, reducing glial cell activation and pain hypersensitivity in animal models, which expands its potential research applications beyond oncology [3].
The tables below summarize key inhibitory concentrations (IC₅₀) and effective concentrations from published studies.
Table 1: Anti-proliferative Activity of this compound in Bcr-Abl Transformed Cells [1] [2]
| Cell Line | Bcr-Abl Isoform / Feature | Assay Type | IC₅₀ Value |
|---|---|---|---|
| Ba/F3.p210 | p210 Bcr-Abl | MTT / Proliferation | 138 nM |
| K562 | p210 Bcr-Abl | MTT / Proliferation | 273 nM |
| SUP-B15 | p210 Bcr-Abl | MTT / Proliferation | 268 nM |
| Ba/F3.p210E255V | Imatinib-resistant mutant (E255V) | MTT / Proliferation | 268 nM |
| Ba/F3.p185Y253H | Imatinib-resistant mutant (Y253H) | MTT / Proliferation | 194 nM |
| BV-173 | p210 Bcr-Abl (ALL cell line) | XTT / Proliferation | 125 nM |
| Tom-1 | p185 Bcr-Abl (ALL cell line) | XTT / Proliferation | 500 nM |
Table 2: Other Cellular and Biochemical Activities of this compound [1] [2]
| Parameter / Process | Experimental System | Measured Outcome | IC₅₀ / Effective Concentration |
|---|---|---|---|
| Bcr-Abl Autophosphorylation | Ba/F3.p210 cells | Western Blot | 267 nM |
| c-Abl Activation (CrkII Phosphorylation) | c-AblG2A-expressing cells | Phosphorylation Inhibition | 51 nM |
| Apoptosis Induction | Ba/F3.p210 cells | Apoptosis Assay | 1 μM (after 48h) |
| Nitric Oxide (NO) Reduction | LPS-activated BV-2 microglial cells | Griess Assay | 1 - 10 μM |
Research indicates that cells expressing the p210 Bcr-Abl isoform are more sensitive to this compound than those expressing the p185 isoform, despite having similar differentiation levels [4]. This differential sensitivity is important for applications in Philadelphia chromosome-positive acute lymphocytic leukemia (Ph+ ALL), where both isoforms are found.
Here are standardized protocols for common assays used with this compound.
This protocol is adapted from methods used to characterize this compound in Ba/F3.p210 and other transformed cells [1] [2].
Cell Lines: Ba/F3.p210, K562, SUP-B15, or other Bcr-Abl-positive cells.
Materials:
Procedure:
This protocol is based on research into this compound's effects on neuroinflammation [3].
The following diagram illustrates the experimental workflow for assessing this compound activity and its interaction with key cellular pathways.
The following table summarizes the core findings on this compound's effects from the key study:
| Experimental Model | Treatment | Key Measured Outcome | Observed Effect of this compound | Significance/Implication |
|---|---|---|---|---|
| BV-2 Microglial Cells [1] | LPS (100 ng/mL) | Nitric Oxide Production (Griess Assay) | Significant reduction [1] | Inhibits a key pro-inflammatory mediator. |
| BV-2 Microglial Cells [1] | LPS (100 ng/mL) | Pro-inflammatory Cytokines (TNF-α ELISA) | Significant reduction [1] | Suppresses multiple inflammatory signals. |
| Primary Mixed Glial Cultures [1] | LPS (100 ng/mL) | Pro-inflammatory Cytokines (TNF-α ELISA) | Significant reduction [1] | Confirms effect in primary cells, not just cell lines. |
| c-Abl Knockdown (siRNA) [1] | LPS (100 ng/mL) | NF-κB Activation & Inflammatory Mediators | Attenuated activation and production [1] | Confirms c-Abl's essential role in the inflammatory pathway. |
| In Vivo Pain Models [1] | This compound Administration | Pain Hypersensitivity (Mechanical & Thermal) | Significant attenuation [1] | Demonstrates therapeutic potential for chronic pain. |
This protocol is adapted from methods used in the research to assess the anti-inflammatory effects of this compound in vitro [1].
Cell Culture:
Treatment:
Nitric Oxide Quantification (Griess Assay):
Cytokine Measurement (ELISA):
Cell Viability Assessment (MTT Assay):
This protocol is used to confirm that the effects of this compound are specifically mediated through the inhibition of c-Abl [1].
This compound is an allosteric inhibitor that binds to the myristate-binding site of c-Abl, making it highly selective and reducing the likelihood of off-target effects compared to ATP-competitive kinase inhibitors [1]. The experimental data demonstrates that this compound exerts its anti-inflammatory effects by inhibiting the c-Abl/NF-κB signaling pathway in glial cells [1].
The diagram below illustrates the signaling pathway and the points of intervention by this compound and siRNA:
The overall experimental workflow from in vitro validation to in vivo testing is summarized as follows:
The c-Abl tyrosine kinase is implicated in neuroinflammatory processes and chronic pain pathogenesis. The allosteric c-Abl inhibitor This compound and siRNA-mediated c-Abl knockdown are valuable tools for investigating this signaling pathway in glial cells and related disease models [1] [2].
Here are detailed methodologies for key experiments using this compound and c-Abl siRNA in glial cell cultures, as derived from the research.
Nitric Oxide (NO) Production
Pro-inflammatory Cytokine Measurement
Cell Viability (MTT Assay)
The table below summarizes typical results from the described protocols in glial cells, based on the research findings.
| Experimental Condition | NO Production | TNF-α Level | Cell Viability | Key Molecular Effect |
|---|---|---|---|---|
| LPS Stimulation | Strong Increase | Strong Increase | No significant change | Increased NF-κB activation |
| LPS + this compound | Significant Reduction | Significant Reduction | No significant change | Attenuated NF-κB activation |
| LPS + c-Abl siRNA | Significant Reduction | Significant Reduction | No significant change | c-Abl protein knockdown |
Note: "Significant Reduction" refers to a statistically downregulated level compared to the LPS-only group, as reported in the original research [1] [2].
The following diagrams, generated using Graphviz, illustrate the experimental setup and the proposed signaling pathway involved in these studies.
This flowchart outlines the sequential steps for conducting the glial cell experiments, from cell preparation to data analysis.
This diagram illustrates the proposed signaling pathway where LPS activates c-Abl, leading to NF-κB activation and subsequent production of pro-inflammatory mediators. The points of intervention for this compound and c-Abl siRNA are also shown.
GNF-2 is an allosteric inhibitor of Bcr-Abl and c-Abl that was originally developed as a therapeutic agent for resistant chronic myelogenous leukemia. Recent evidence suggests that c-Abl inhibition may provide neuroprotective effects in animal models of Parkinson's disease (PD) and other neurodegenerative disorders. The non-receptor tyrosine kinase c-Abl has been found to be activated in brain samples from PD patients and animal models of PD, with its phosphorylation robustly increased in pathological states. The progression of PD involves multiple interconnected mechanisms including α-synuclein aggregation, oxidative stress, mitochondrial dysfunction, and neuroinflammation, with glial cell activation being a significant contributor to the inflammatory process [1] [2].
The mechanistic basis for this compound's potential efficacy in PD models stems from its ability to selectively inhibit c-Abl in a non-ATP competitive manner. Unlike other kinase inhibitors, this compound exhibits remarkable selectivity for c-Abl and does not show significant activity against many other kinases such as fms-like tyrosine kinase 3, platelet-derived growth factor receptor, Janus kinase-1, or tyrosine-protein kinase Met. This compound binds to the myristate-binding site of c-Abl, leading to improved pharmacokinetic properties compared to ATP-competitive inhibitors. This unique binding mechanism and selectivity profile make this compound an excellent pharmacological tool for investigating c-Abl's role in neuroinflammation and neurodegeneration [1].
Table 1: In Vitro Treatment Groups for this compound Studies
| Group | Treatment | Purpose |
|---|---|---|
| 1 | Vehicle control | Baseline measurements |
| 2 | LPS (100 ng/ml) | Inflammatory activation |
| 3 | LPS + this compound (varying concentrations) | Dose-response evaluation |
| 4 | LPS + c-Abl siRNA | Genetic inhibition of c-Abl |
| 5 | This compound alone | Assessment of compound toxicity |
Table 2: In Vivo Experimental Design for this compound in PD Models
| Group | Treatment | Animal Model | Assessment Endpoints |
|---|---|---|---|
| 1 | Vehicle | Naive/control | Baseline behavior and histology |
| 2 | Vehicle | PD model | Disease progression |
| 3 | This compound (low dose) | PD model | Dose-efficacy evaluation |
| 4 | This compound (high dose) | PD model | Dose-efficacy evaluation |
| 5 | Reference compound | PD model | Comparative efficacy |
The following diagram illustrates the proposed mechanism of this compound action in Parkinson's disease models:
Table 3: Key Molecular and Behavioral Outcomes for this compound in PD Models
| Parameter | Assessment Method | Expected Outcome with this compound |
|---|---|---|
| c-Abl phosphorylation | Western blot | Decreased in this compound treated groups |
| NF-κB activation | Electrophoretic mobility shift assay, reporter gene assay | Reduced nuclear translocation and DNA binding |
| Pro-inflammatory cytokines (TNF-α, IL-1β) | ELISA | Significant reduction in production |
| Microglial activation | Iba1 immunohistochemistry | Reduced activation state |
| Dopaminergic neuron survival | TH-positive cell counts in SNpc | Increased survival compared to vehicle |
These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of this compound in Parkinson's disease models. The detailed methodologies cover both in vitro and in vivo approaches, allowing researchers to systematically evaluate the effects of c-Abl inhibition on neuroinflammation and neurodegeneration in PD contexts. The strategic integration of mechanistic studies with functional outcomes will facilitate a thorough understanding of this compound's potential as a therapeutic agent for Parkinson's disease.
Q1: What is the primary application of GNF-2 in cell-based research? this compound is a highly selective, allosteric, non-ATP competitive inhibitor of Bcr-Abl. It is used in research to selectively inhibit Bcr-Abl-dependent cell proliferation and induce apoptosis in Bcr-Abl-transformed cells [1].
Q2: My MTT assay results for this compound are inconsistent between plates. What could be wrong? Inconsistent results often stem from the solubilization step of the formazan crystals. Inconsistent crystal removal or residual culture medium can alter absorbance readings [2]. Solution: Switch to an acidified SDS solubilization solution (e.g., 10% SDS in 0.01M HCl), added directly to the well without removing the medium, and incubate overnight. This method increases triplet accuracy and avoids issues with crystal removal [2].
Q3: Does this compound itself interfere with the MTT assay? While the search results do not specify interference from this compound directly, it is a critical factor to check. Test compounds can sometimes reduce MTT abiotically. Recommendation: Always include control wells without cells containing your culture medium, MTT reagent, and the same concentrations of this compound to measure any compound-specific interference [3] [4].
Q4: Why is my MTT standard curve non-linear, and how does this affect this compound IC50 values? The MTT signal depends on total metabolic activity, which is not solely a function of cell number. Key confounding variables include cell seeding density, MTT concentration, and incubation time [3]. Furthermore, when cells become over-confluent and contact-inhibited, their metabolism slows, leading to a loss of linearity between absorbance and cell number [4]. An non-linear standard curve will distort the calculation of this compound's IC50.
Q5: Are there better assay alternatives to MTT for testing this compound in 3D culture models? Yes. In 3D cultures, the formazan crystals from the MTT assay may not solubilize effectively in the dense matrix. ATP-based luminescence assays (e.g., CellTiter-Glo 2.0) are more suitable, offering better penetration and sensitivity in 3D environments [5].
The table below summarizes published IC50 values for this compound, as determined by MTT assays, to serve as a reference for your experimental optimization.
| Cell Line | Cell Line Description | This compound IC50 Value | Assay Duration | Citation |
|---|---|---|---|---|
| Ba/F3.p210 | Mouse cells expressing Bcr-Abl | 138 nM | 48 hours | [1] |
| K562 | Human chronic myeloid leukemia (CML) cells expressing Bcr-Abl | 0.273 μM | 48 hours | [1] |
| SUP-B15 | Human acute lymphoblastic leukemia (ALL) cells expressing Bcr-Abl | 0.268 μM | 48 hours | [1] |
| Ba/F3 | Bcr-Abl negative control cells | > 10 μM | 48 hours | [1] |
The reliability of your MTT data for compounds like this compound depends on a complex interplay of factors. The following diagram maps the key parameters and their relationships that require optimization.
This standardized protocol incorporates best practices for reliable results with kinase inhibitors like this compound [4] [6] [7].
Cell Seeding:
Compound Treatment:
MTT Incubation:
Formazan Solubilization:
Absorbance Measurement:
A clear understanding of this compound's solubility is the first step to ensuring reliable experimental results.
Solubility Profile of this compound
The following table summarizes the solubility data for this compound in various solvents, compiled from multiple supplier specifications and research publications [1] [2] [3].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 74 mg/mL (≈ 197 mM) [1] [2] | Recommended for primary stock solution. Stable at room temperature for short periods; for long-term storage, aliquot and store at 2-8°C [2]. |
| Ethanol | Up to 50 mM (≈ 18.7 mg/mL) [3] | An alternative for some applications. |
| Water | < 2 mg/mL (practically insoluble) [2] | Not suitable for direct dissolution. |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This is a standard method for creating a concentrated stock solution that can be further diluted into assay buffers [4].
The workflow for preparing a working concentration for cell treatment is as follows:
When moving from the stock solution to cell culture conditions, managing the solvent concentration is critical to avoid cytotoxicity.
Cytotoxicity of DMSO While DMSO is indispensable for dissolving compounds like this compound, it can be toxic to cells at high concentrations. A 2025 study provides clear guidance on safe DMSO levels [5]:
Calculating Final DMSO Concentration You must ensure that the volume of DMSO stock solution added to your cell culture medium does not exceed the safe threshold. The calculation is straightforward:
Final DMSO % = (Volume of DMSO stock added (µL) / Final media volume (µL)) × 100%
For example, to achieve a final this compound concentration of 10 µM from a 10 mM DMSO stock in 1 mL of media:
This 0.1% final DMSO concentration is well within the safe limit of 0.3125% [5].
Here are solutions to frequently encountered problems when working with this compound.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Precipitation in aqueous buffer | Poor water solubility; compound crashing out upon dilution from DMSO stock. | Avoid direct aqueous dilution. Always perform serial dilution in DMSO first, then add a small volume to the assay buffer with vigorous mixing (e.g., vortexing) [6]. |
| High background noise or loss of signal in cell assays | Cytotoxicity from excessively high DMSO concentration. | Verify final DMSO concentration does not exceed 0.3125%. Include a solvent control (DMSO-only) at the same concentration as your treatment groups [5]. |
| Low apparent bioactivity or inconsistent results | Precipitation leading to inaccurate, lower-than-intended drug concentration in solution. | Confirm solubility limits are respected. For higher dose requirements where solubility is an issue, consider nanocrystal formulations or other advanced solubilization strategies [7] [8]. |
The following decision-making chart can help you diagnose and resolve issues related to unexpected experimental results:
The challenges posed by this compound's low aqueous solubility are common in modern drug development.
The table below summarizes the key quantitative information available from a foundational research paper. Use this as a starting point for your experiments [1].
| Parameter | Details and Concentrations |
|---|---|
| Cell Types Tested | BV-2 immortalized murine microglial cell line; Mouse primary mixed glial cultures (MGCs) [1] |
| This compound Concentrations | In vitro: 1, 5, 10, and 20 μM [1] |
| Key In Vitro Findings | • 10-20 μM: Significant reduction in LPS-induced NO and TNF-α production in BV-2 and primary MGCs. • Cell Viability: No signs of cytotoxicity at these effective concentrations (up to 20 μM for 24 hours) [1] | | Reported Solvent | Dimethyl sulfoxide (DMSO) [1] | | Positive Control (LPS) | 100 ng/mL (from E. coli 0111:B4) [1] |
Q: What is a recommended starting point for a this compound dose-response experiment? A: Based on the literature, a range of 1 to 20 μM is a practical starting point. Expect to see a concentration-dependent effect, with significant inhibition of inflammatory markers like NO and TNF-α typically occurring between 10 and 20 μM [1]. Always include a vehicle control (e.g., DMSO at the same concentration as your highest this compound dose) to account for solvent effects.
Q: The provided concentration range is not giving the expected results. What should I do? A: Consider the following factors:
Q: My glial cells are not attaching properly after plating. What could be wrong? A: While not specific to this compound, this is a common issue in primary neural cell culture.
Q: I am not observing a reduction in inflammatory markers. What are potential causes? A:
To help you visualize the experimental process and the underlying biology, here are two diagrams created using Graphviz.
Diagram 1: In Vitro Experimental Workflow This chart outlines the key steps for treating glial cultures with this compound and assessing outcomes.
Diagram 2: Proposed this compound Signaling in Glia This chart illustrates the molecular mechanism by which this compound is proposed to exert its anti-inflammatory effects.
The following table summarizes the key chemical and physical properties of GNF-2 for quick reference.
| Property | Description |
|---|---|
| CAS Number | 778270-11-4 [1] [2] |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ [3] [4] [2] |
| Molecular Weight | 374.32 g/mol [3] [4] [2] |
| Quality | ≥98% (HPLC) [1] [2] |
| Physical Form | Off-white to white solid [1] [3] [2] |
| Biochemical Role | Highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl [3] [4] |
Proper storage and handling are critical for maintaining the stability and activity of this compound.
This section provides specific methodologies and quantitative data from key studies using this compound.
1. In Vitro Cell Proliferation Assay (MTT) This is a common method to determine the anti-proliferative effect of this compound on Bcr-Abl-positive cells [4].
| Cell Line / Model | Reported IC₅₀ Value |
|---|---|
| Ba/F3.p210 | 138 nM |
| Ba/F3.p210E255V | 268 nM |
| Ba/F3.p185Y253H | 194 nM |
| K562 | 273 nM |
| SUP-B15 | 268 nM |
2. Kinase Binding/Inhibition Assay This protocol measures the direct inhibition of Bcr-Abl kinase activity by this compound [4].
This compound represents a distinct class of Bcr-Abl inhibitors. Unlike ATP-competitive drugs like imatinib, this compound is an allosteric inhibitor. It binds to the myristoyl-binding pocket of Bcr-Abl, which stabilizes the kinase in an inactive conformation [1] [3]. This unique mechanism is illustrated in the following diagram.
This allosteric mechanism is significant because this compound can inhibit some mutant forms of Bcr-Abl that are resistant to ATP-competitive inhibitors. Furthermore, its high selectivity means it shows little activity against a wide panel of other kinases, including native c-Abl, reducing the potential for off-target effects [1] [4].
Research has also explored the role of c-Abl, the native form of the kinase, in other diseases. For example, studies have shown that c-Abl can phosphorylate α-synuclein, a protein implicated in Parkinson's disease, and that inhibitors like this compound can reduce this phosphorylation [5].
Q1: The solid form of this compound has changed appearance. Is it still usable? this compound is supplied as an off-white to white solid [1] [2]. If the powder has changed color significantly or shows signs of moisture, it may have degraded. It is advisable to check its performance in a bioassay (e.g., a cell proliferation assay with a sensitive line like K562) against a fresh aliquot or a newly prepared stock to confirm potency.
Q2: My this compound stock solution precipitated upon dilution into cell culture media. What should I do? This is expected due to the compound's low aqueous solubility [1]. Ensure you are diluting a concentrated DMSO stock directly into pre-warmed media with vigorous vortexing or pipetting to mix. The final solution may appear slightly cloudy. The presence of serum proteins can help keep the compound in solution. As long as the DMSO concentration is kept low (≤0.5%), cellular toxicity should not be an issue.
Q3: Can this compound be used in combination with other inhibitors? Yes, research indicates that this compound can be used synergistically with other drugs. For instance, one study showed that combining this compound with the ATP-competitive inhibitor imatinib significantly reduced the number of resistant clones that emerged under imatinib treatment [4].
The table below consolidates the available quantitative data for preparing a GNF-2 stock solution.
| Parameter | Detail | Source |
|---|---|---|
| Molecular Weight | 374.32 g/mol | [1] [2] |
| Recommended Solvent | DMSO | [1] [2] |
| Solubility in DMSO | 74 - 100 mM (approx. 28 - 37 mg/mL) | [1] [2] |
| Alternative Solvent | Ethanol (up to 50 mM) | [2] |
| Storage Condition | Store at +4°C | [2] |
Important Note on DMSO: The supplier Selleckchem specifically cautions that moisture-absorbing DMSO reduces solubility. It is critical to use fresh, anhydrous DMSO for preparing stock solutions [1].
Here are answers to common questions based on the available data.
Q1: What is the maximum concentration I can make for a this compound stock solution? Based on supplier data, you can prepare stock solutions at least up to 100 mM in DMSO [2]. Another supplier lists a slightly lower maximum solubility of 74 mg/mL (approximately 197.69 mM) but emphasizes the importance of using fresh DMSO to achieve this [1].
Q2: Can I use solvents other than DMSO? Yes, one supplier indicates that this compound can be dissolved in ethanol to a concentration of 50 mM [2]. Water is consistently noted as an unsuitable solvent [1] [2].
Q3: How should I store my this compound stock solution and for how long? While the provided data specifies that the solid powder should be stored at +4°C [2], it does not explicitly state the shelf life for a liquid stock solution. A general best practice is to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.
If you encounter problems, consider the following:
Problem: Precipitate forms in stock solution.
Problem: My experimental results are inconsistent.
The following diagram outlines the logical workflow for preparing and using a this compound stock solution, based on standard laboratory practice.
GNF-2 is an allosteric inhibitor that binds to the myristate-binding pocket in the C-lobe of ABL kinases, not the common ATP-binding site [1] [2]. This mechanism underlies its high specificity.
The table below summarizes the key differences between this compound and traditional ATP-competitive inhibitors:
| Feature | This compound (Allosteric) | ATP-competitive Inhibitors (e.g., Imatinib) |
|---|---|---|
| Binding Site | Myristate pocket [1] [2] | ATP-binding pocket [1] |
| Specificity | High; specific to ABL kinases [1] [2] | Lower; can inhibit multiple kinases [1] [3] |
| Primary Off-Targets | No significant off-targets reported in kinome screens | Well-documented off-targets (e.g., c-Kit, PDGFR) leading to side effects [1] [3] |
| Resistance Mutations | Mutations in the myristate pocket (e.g., C464Y, P465S) [2] | Mutations in the ATP-binding site (e.g., T315I) [1] [2] |
To confidently confirm this compound's selectivity in your system, a combination of biochemical and cellular assays is recommended.
This is the definitive method to identify off-target effects across the kinome.
This validates that this compound inhibits ABL kinase function within a cellular context.
| Problem | Potential Cause | Solution |
|---|---|---|
| Lack of cellular activity despite biochemical potency | Compound cannot cross cell membrane or is effluxed [5]. | Use a more permeable analog (e.g., GNF-5) [1] or verify cellular permeability. |
| Inconsistent IC₅₀ values between labs | Differences in stock solution preparation [5]. | Ensure accurate DMSO stock concentration and use standardized lot of ATP/Mg²⁺. |
| No assay window in binding assays | Incorrect instrument filter setup [5]. | Verify the instrument is configured for TR-FRET with correct emission filters. |
The following diagram illustrates the distinct binding sites and the synergistic effect of combination therapy.
FAQ 1: What are the known pharmacokinetic properties of GNF-2? The search results do not provide a comprehensive PK profile for this compound (e.g., half-life, clearance, volume of distribution). Its mechanism is well-established as a highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl, binding to the myristoyl pocket with IC50 values around 270 nM in cell-based assays [1] [2]. One study used it in vivo at 10 mg/kg to investigate neuroinflammation and chronic pain, confirming its brain penetration and activity [2], but detailed PK parameters were not included in the available excerpt.
FAQ 2: How does the pharmacokinetics of the clinically developed drug asciminib relate to this compound? Asciminib is a later-generation, clinically approved drug that shares this compound's allosteric STAMP mechanism [3]. Its optimized PK profile offers insights into properties desirable for a this compound-like drug:
FAQ 3: What experimental strategies can I use to characterize and improve this compound's pharmacokinetics? A systematic ADME investigation is essential. The table below outlines key experiments and their methodologies based on standard PK principles [4] and modern modeling approaches [5].
| PK Property | Experimental Goal | Recommended Protocols & Methodologies |
|---|
| Absorption & Bioavailability | Assess extent and rate of systemic exposure | • Cassette Dosing: Screen multiple analogs in vivo to measure maximum concentration (Cmax) and time to Cmax (Tmax). • Bioavailability Study: Compare area under the curve (AUC) after intravenous (IV) and oral (PO) administration [4]. | | Distribution | Determine extent of tissue penetration and protein binding | • Volume of Distribution (Vd): Calculate from IV dose and plasma concentration-time data [4] [6]. • Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to measure free fraction [4]. | | Metabolism & Excretion | Identify metabolic pathways and clearance mechanisms | • Metabolic Stability Incubation: Incubate with human/hepatic liver microsomes (HLM) or hepatocytes; analyze by LC-MS/MS to identify metabolites and calculate intrinsic clearance. • Reaction Phenotyping: Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant enzymes to identify specific metabolizing enzymes [3] [7]. | | PK/PD Modeling | Link exposure to effect for dose prediction | • Mechanistic PK/PD: Integrate binding kinetics (Kon, Koff) and target vulnerability. This is superior to simple Hill-equation models for drugs with slow off-rates, as it can predict efficacy more accurately and inform optimal dosing [5]. |
The following diagram outlines a logical workflow for troubleshooting and improving the pharmacokinetic properties of a compound like this compound, from initial profiling to lead optimization.
1. Metabolic Stability Assay in Liver Microsomes
2. Pharmacokinetic Study in Rodents
Issue: Poor Metabolic Stability
Issue: Low Oral Bioavailability
Disclaimer: The following information is for research use only. All experimental protocols and data are derived from scientific literature and should be validated in your specific experimental context.
What is the primary mechanism of action of this compound? this compound is a highly potent, selective, and allosteric (non-ATP competitive) inhibitor of Bcr-Abl. It binds to the myristate-binding pocket of the Abl kinase domain, which induces a conformational change that inhibits kinase activity [1] [2] [3].
What is the basic structure and properties of this compound?
What are the key efficiency measurements for this compound? The table below summarizes the primary quantitative data for this compound's activity:
| Assay Type | Cell Line / System | Measured Effect | IC50 / Value | Citation |
|---|---|---|---|---|
| Cellular Proliferation | Ba/F3.p210 (Bcr-Abl+) | Inhibition of cell proliferation | 138 nM | [3] |
| Cellular Proliferation | Human K562 (Bcr-Abl+) | Inhibition of cell proliferation | 273 nM | [2] [3] |
| Cellular Proliferation | Human SUP-B15 (Bcr-Abl+) | Inhibition of cell proliferation | 268 nM | [2] [3] |
| Biochemical Inhibition | Ba/F3.p210 (Bcr-Abl+) | Inhibition of cellular tyrosine phosphorylation | 267 nM | [2] [3] |
| In Vivo Efficacy | C57/BL6 mouse model | Dose for preventing LPS-induced bone loss | 10 mg/kg (i.p.) | [2] |
This compound demonstrates high selectivity. At concentrations up to 10 µM, it shows no cytotoxic effects on non-transformed cells or Bcr-Abl-negative cell lines (e.g., HL-60, Jurkat) [2] [3].
Protocol 1: Cell Proliferation Assay (from reference) [2] [3]
This protocol is used to determine the IC50 values for this compound.
Protocol 2: Apoptosis Analysis by Flow Cytometry [2] [3]
Protocol 3: Western Blot Analysis to Monitor Target Engagement [2] [3]
Issue 1: Low Potency or No Effect in Proliferation Assay
Issue 2: High Background in Vehicle Control or Non-Specific Toxicity
Issue 3: Inconsistent Results in Western Blot
Does this compound have antiviral properties? Yes, research has uncovered that this compound also exhibits anti-dengue virus (DENV) activity through a polypharmacological effect [4].
How can this compound be used to combat drug resistance? Combining this compound with ATP-competitive inhibitors (e.g., imatinib, nilotinib) can overcome resistance.
The following diagrams visualize the core concepts and procedures discussed in this guide.
The table below summarizes the available quantitative data for GNF-2. Note that specific quantitative data for the methylated this compound compound is not available in the search results, but its primary defined characteristic is the loss of binding and inhibitory activity.
| Property | This compound | Methylated this compound |
|---|---|---|
| CAS Number | 778270-11-4 [1] [2] | Information Missing |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ [1] [2] | Information Missing |
| Molecular Weight | 374.32 g/mol [1] [2] | Information Missing |
| Mechanism of Action | Allosteric, non-ATP competitive inhibitor of Bcr-Abl; binds myristate-binding site [3] [1] [2] | Inactive control; does not bind c-Abl [4] |
| IC50 (Bcr-Abl, Cell Proliferation) | 138 nM (Ba/F3.p210), 273 nM (K562), 268 nM (SUP-B15) [2] [4] | Inactive [4] |
| IC50 (Bcr-Abl Mutant E255V) | 268 nM [2] [4] | Information Missing |
| IC50 (Bcr-Abl Mutant Y253H) | 194 nM [2] [4] | Information Missing |
| Solubility (DMSO) | ~74-100 mg/mL (197.69 - 267.15 mM) [1] [2] [4] | Information Missing |
The following diagram illustrates the critical mechanistic difference between this compound and its methylated analog.
Here are detailed methodologies for key experiments cited in the search results.
This protocol is used to determine the IC50 values of this compound, measuring its ability to inhibit the growth of Bcr-Abl-expressing cells [3] [4].
This protocol is used to assess the inhibition of Bcr-Abl autophosphorylation and downstream signaling by this compound [2] [4].
Q1: What is the primary purpose of the methylated this compound compound? A1: The methylated this compound is synthetically modified to be biologically inactive. It serves as a critical negative control in experiments to confirm that the observed effects of this compound are due to specific binding to c-Abl and not due to non-specific or off-target interactions [3] [4].
Q2: My this compound solution has precipitated. How can I re-solubilize it? A2: this compound has high solubility in DMSO. If precipitation occurs, warm the tube at 37°C and shake it briefly in an ultrasonic bath. Always prepare fresh stock solutions for best results and store them at -20°C or below. Avoid repeated freeze-thaw cycles [1].
Q3: Does this compound have activity in disease models beyond cancer? A3: Yes, emerging research indicates that this compound can attenuate inflammatory activation in glial cells (microglia and astrocytes). In vivo studies show that administration of this compound (10 mg/kg, intraperitoneal) significantly reduced mechanical and thermal pain hypersensitivity in models of diabetic and inflammatory pain, suggesting potential for managing chronic pain [3].
Q4: What is a key mechanistic difference between this compound and Imatinib? A4: Imatinib is an ATP-competitive inhibitor that binds to the active site of the Bcr-Abl kinase. In contrast, this compound is a non-ATP competitive, allosteric inhibitor that binds to the myristate-binding pocket of Abl, inducing a conformational change that inhibits kinase activity. This distinct mechanism can be exploited in combination therapy to overcome resistance [1] [4].
| Problem | Possible Cause | Solution |
|---|
| Low potency or no effect in cellular assay. | Incorrect cell line used (e.g., not Bcr-Abl dependent). Compound degradation due to improper storage or old stock solution. | Validate cell lines for Bcr-Abl dependence. Use fresh, properly stored DMSO stock solutions. Include a positive control (e.g., Imatinib). | | High background in Western Blot. | Non-specific antibody binding. Insufficient blocking or washing. | Optimize antibody concentrations. Increase blocking time (e.g., 1 hour at room temp or overnight at 4°C) and ensure thorough washing. | | Poor solubility in aqueous buffers. | This compound has low solubility in water. | First, create a concentrated stock in DMSO. For in vitro work, keep the final DMSO concentration ≤0.1-0.5%. For in vivo studies, use the recommended formulation of 5% DMSO + 40% PEG300 + 5% Tween80 + 50% saline [2] [4]. | | Inconsistent results between experiments. | Variation in cell passage number or health. Inconsistent compound handling. | Use low-passage, healthy cells. Standardize cell culture and compound treatment protocols across experiments. Use the methylated this compound control to verify specific activity. |
The methodologies below are based on procedures used in published studies. You can adapt them for your own validation protocols.
| Aspect | Methodology Description | Key Parameters & Controls |
|---|
| Cellular Proliferation/Viability Assay (MTT assay) | Ba/F3 cells expressing Bcr-Abl (native or mutant) are plated and treated with a concentration range of GNF-2 for 48-72 hours. Viability is measured using MTT dye reduction [1] [2]. | • Cell Lines: Ba/F3.p210, K562, SUP-B15 [2]. • Incubation Time: 48-72 hours [1] [2]. • Key Control: Solvent control (e.g., DMSO) [1]. | | Cellular Bcr-Abl Auto-phosphorylation Assay | Cells are treated with this compound for 1 hour, lysed, and proteins are separated by SDS-PAGE. Phosphorylated Bcr-Abl is detected via immunoblotting with anti-phospho-c-Abl (Tyr245) antibodies [1]. | • Treatment Duration: 1 hour [1]. • Detection Method: Western blot with phospho-specific antibodies [1]. • Loading Control: Total Abl or α-tubulin [1]. | | Colony-Forming (Clonigenicity) Assay | Cells are suspended in soft agar with this compound and grown for ~2 weeks. Colonies are stained with MTT, and dye extraction is measured optically [1]. | • Culture Duration: ~2 weeks [1]. • Matrix: 0.3% soft agar [1]. • Readout: Optical density at 570nm [1]. | | In vitro Kinase Binding Assay | Recombinant Abl protein is pre-incubated with this compound, and the kinase reaction is initiated by adding ATP. Phosphorylation of a substrate peptide is measured [2]. | • Protein: Recombinant or immunoprecipitated Abl [2]. • Pre-incubation: 30 minutes at room temperature [2]. • Substrate: GST-Abltide [2]. |
This table summarizes critical potency data for this compound from the literature, which can serve as a benchmark for your experimental results.
| Parameter | Value | Experimental Context |
|---|---|---|
| Cellular IC50 (Proliferation) | 194 - 273 nM | Ba/F3 cells expressing p185Y253H (194 nM), p210E255V (268 nM), K562 cells (273 nM), SUP-B15 cells (268 nM) [2]. |
| Cellular IC50 (Bcr-Abl Phosphorylation) | 267 nM | Dose-dependent inhibition in Bcr-Abl-positive cells [2]. |
| Binding Affinity (Kd) | 92 nM | Measured for the Abl kinase domain [3]. |
| Reported IC50 Range (in vitro kinase) | 9 nM - 10 μM | Range across different biochemical assays [3]. |
Here are solutions to frequently encountered problems when working with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
|---|
| High IC50 in cellular assays | • Low cellular permeability. • Efflux transporter activity. • Mutation-induced resistance (e.g., T315I). | • Verify solvent (DMSO) concentration is low (<0.1%). • Use a combination with an ATP-competitive inhibitor (e.g., Dasatinib) to probe for synergy [1]. • Sequence Bcr-Abl in your cell line to check for mutations. | | Poor Potency against T315I Mutant | this compound is inactive on Bcr-Abl T315I alone [1]. | • Solution: Use a combination approach. Co-administer with Dasatinib or other ATP-competitors, which can restore efficacy through Abl-independent mechanisms, such as moderate inhibition of JAK2 kinase [1]. | | High variability in IC50 values | • Inconsistent cell culture conditions. • Human error in serial dilution. • Incorrect data fitting model. | • Use low-passage, mycoplasma-free cells. • Prepare fresh drug stocks and perform precise serial dilutions. • Ensure the correct model (e.g., log(inhibitor) vs. response) is used for curve fitting. | | Lack of Specificity / Off-target effects | this compound is highly selective for Bcr-Abl, but can moderately inhibit JAK2 at high concentrations [1]. | • Include a Bcr-Abl-negative cell line (e.g., parental Ba/F3) as a control for specificity [1]. • Use JAK2-specific assays to confirm if observed effects are off-target. |
To help visualize the experimental process and the biological context of this compound's action, the following diagrams outline the key workflows.
The table below summarizes key information on Imatinib, Nilotinib, and Dasatinib, three tyrosine kinase inhibitors primarily used to treat Chronic Myelogenous Leukemia (CML) [1] [2] [3].
| Feature | Imatinib | Nilotinib | Dasatinib |
|---|---|---|---|
| Generation | First-generation [3] | Second-generation [3] | Second-generation [3] |
| Primary Target | BCR-ABL [1] [3] | BCR-ABL [1] [3] | BCR-ABL, SRC family kinases [2] [4] |
| Potency & Key Feature | Standard potency; initial frontline therapy [1] | More potent than Imatinib; active against many Imatinib-resistant mutants [1] | Binds to active and inactive BCR-ABL conformations; broad-spectrum target profile [2] |
| Common Clinical Use | Chronic-phase CML [1] | CML, including cases resistant to Imatinib [1] [3] | Imatinib-resistant CML/ALL; investigated for other cancers (e.g., melanoma) [2] [4] |
| Example Experimental IC₅₀ (Cell Viability) | ~600 nM (K562 cells) [1] | < 30 nM (K562 cells) [1] | 18 nM (Mel-p primary melanoma cells) [4] |
| Repurposing Potential | Investigated for dementia & Parkinson's risk reduction [3] | Investigated for dementia & Parkinson's disease [3] | Investigated for radiation ulcer treatment & modulation of CAR-T cells [2] [5] |
Here is a closer look at some of the experimental findings and methodologies related to these drugs.
The following diagram illustrates the primary targets and downstream signaling pathways discussed in relation to Imatinib, Nilotinib, and Dasatinib.
GNF-2 is classified as a Type IV allosteric inhibitor because it binds to a site distant from the ATP-binding pocket, specifically the myristate-binding pocket of Abl, to inhibit kinase activity [1] [2]. This mechanism is distinct from more common ATP-competitive inhibitors.
The table below summarizes the key characteristics of different kinase inhibitor types.
| Type | Binding Site | Kinase Conformation | Representative Inhibitors | Key Characteristics |
|---|---|---|---|---|
| Type I | ATP-binding site | Active (DFG-in, αC-helix-in) [3] | Dasatinib [1] | ATP-competitive; can have selectivity issues due to conserved ATP site [4]. |
| Type II | ATP-binding site & adjacent allosteric pocket | Inactive (DFG-out, αC-helix-out) [3] [5] | Imatinib, Nilotinib [1] [5] | ATP-competitive; targets unique inactive conformation [5]. |
| Type III | Site adjacent to ATP-binding pocket [4] | Varies | Cobimetinib, Trametinib, MK-2206 [4] | Non-ATP competitive; targets unique structural features near the catalytic site [4]. |
| Type IV (this compound) | Allosteric myristate pocket (distant from ATP site) [2] [1] | N/A | This compound | Non-ATP competitive; highly selective; induces conformational changes that inhibit the kinase allosterically [2] [6]. |
This allosteric mechanism is visualized in the following signaling pathway:
Experimental data demonstrates this compound's potency and selectivity across various cellular models.
The following table consolidates key biochemical and cellular data for this compound.
| Experimental Model | Measured Parameter | Result (IC₅₀ / Value) | Context / Comparison |
|---|---|---|---|
| Ba/F3.p210 cells [7] | Anti-proliferation | 138 nM | Bcr-Abl transformed murine cells |
| Human K562 cells [7] | Anti-proliferation | 273 nM | Bcr-Abl positive human leukemic cells |
| Human SUP-B15 cells [7] | Anti-proliferation | 268 nM | Bcr-Abl positive human leukemic cells |
| Ba/F3.p210 cells [7] | Bcr-Abl Autophosphorylation | 267 nM | Measured in cell-based assays |
| Bcr-Abl (T315I mutant) [2] | Anti-proliferation | ~5-50x less potent | IC₅₀ elevated vs. wild-type; retains binding [2] |
| Bcr-Abl (C464Y, P465S, E505K mutants) [2] | Anti-proliferation & Binding | Fully resistant (up to 10 µM) | Mutations located in the myristate-binding pocket [2] |
| Bcr-Abl negative cells (e.g., HL-60, Jurkat) [7] | Anti-proliferation | >10 µM | Demonstrates high selectivity |
A critical finding from leukemia research is the differential sensitivity of two major Bcr-Abl oncoprotein isoforms to this compound.
| Bcr-Abl Isoform | Associated Disease | Sensitivity to this compound | Experimental Evidence |
|---|---|---|---|
| p210 Bcr-Abl | Chronic Myeloid Leukemia (CML), ~30% of Ph+ ALL [8] | Higher sensitivity | IC₅₀ ~125 nM (BV-173 cell line) [8] |
| p185 Bcr-Abl | Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ ALL) [8] | Lower sensitivity | IC₅₀ ~500 nM (Tom-1 cell line) [8] |
To ensure the reproducibility of the data cited in this guide, here are the methodologies for the core experiments.
This compound serves as a prototypical allosteric kinase inhibitor with a well-defined mechanism. Its key advantages and research applications include:
The table below summarizes the key characteristics of this compound and other c-Abl inhibitors with reported neuroprotective effects.
| Inhibitor Name | Mechanism of Action | Reported Neuroprotective Effects | Key Experimental Findings | Brain Penetration |
|---|
| This compound | Allosteric (non-ATP competitive) inhibitor [1] [2] | - Attenuated chronic pain in diabetic and inflammatory mouse models [1]
For a deeper dive, here are the methodologies and key findings from pivotal studies on this compound and a brain-penetrant inhibitor.
1. This compound in Neuroinflammation and Chronic Pain Models [1]
2. INNO-406 in a Parkinson's Disease Model [4]
The following diagram illustrates the key neuroprotective mechanisms of c-Abl inhibitors, synthesizing information from the cited studies.
When selecting a c-Abl inhibitor for neuroprotective research, consider these critical factors derived from the literature:
The core distinction lies in how and where these inhibitors bind to the target kinase, leading to different methods of inhibition.
| Feature | GNF-2 (Allosteric Inhibitor) | ATP-competitive Inhibitors |
|---|---|---|
| Binding Site | Myristate-binding pocket near C-terminus of kinase domain [1] [2] [3] | ATP-binding cleft (active site) [2] [4] |
| Kinase Conformation | Stabilizes inactive, "closed" conformation [4] [5] | Type I: bind active conformation; Type II: bind inactive "DFG-out" conformation [2] [6] |
| Allosteric Communication | Binding induces structural changes in ATP-binding site [1] | Directly blocks ATP binding [2] |
| Representative Compounds | This compound, GNF-5, Asciminib [1] [5] | Imatinib (Type II), Nilotinib (Type II), Dasatinib (Type I) [2] [5] |
The following diagram illustrates the different conformational states stabilized by each inhibitor class and the experimental workflow used to distinguish them:
Resistance mutations arise from different mechanisms for these inhibitor classes.
| Aspect | This compound (Allosteric Inhibitor) | ATP-competitive Inhibitors |
|---|---|---|
| Common Resistance Mutations | Cluster in myristate pocket (e.g., C464Y, P465S, E505K), SH2, and SH3 domains [1] | Cluster near ATP-binding site (e.g., T315I "gatekeeper", P-loop mutations) [1] [2] |
| T315I Gatekeeper Mutation | Does not directly affect this compound binding, but confers cellular resistance [1] [3] | Confers complete resistance to imatinib, nilotinib, dasatinib [2] [3] |
| Overcoming Resistance | This compound combined with Dasatinib overcomes T315I in cells via Abl-independent mechanisms (e.g., JAK2 inhibition) [3] | Requires 3rd-gen inhibitors (e.g., Ponatinib) or combination therapies [2] |
The characterization of these inhibitors relies on biophysical and cellular assays.
| Experimental Protocol | Application & Key Findings |
|---|
| Solution NMR & X-ray Crystallography [1] | Directly visualized this compound bound to myristate pocket. · this compound replaced myristoylated peptide in crystal structure. · No chemical shift perturbations in ATP-site, proving non-competitive binding. | | Hydrogen/Deuterium Exchange Mass Spectrometry [1] | Detected long-range conformational changes. · this compound binding altered structural dynamics of the distant ATP-binding site. | | Cellular Resistance Selection & Mutagenesis [1] | Identified mutation profiles. · >80% of this compound resistant mutations were in myristate pocket or regulatory domains, unlike ATP-competitive inhibitors. | | Collision Induced Unfolding (CIU) & Dissociation (CID) [4] | Differentiated inhibitor classes by gas-phase protein behavior. · CIU/CID patterns distinguished ATP-competitive from allosteric inhibitors in a label-free assay. | | Protease Accessibility Assay [5] | Determined global kinase conformation. · Showed allosteric inhibitors stabilize "closed" state, while clinical ATP-competitive inhibitors stabilize "open" state. |
The distinct mechanisms of this compound and ATP-competitive inhibitors lead to different therapeutic strategies.
The field of kinase inhibition is advancing with a focus on overcoming resistance. The strategy of combining allosteric and ATP-competitive inhibitors continues to be a promising area of research [2] [6].
| Cell Line | Bcr-Abl Isoform / Description | IC₅₀ (Proliferation) | Key Context / Notes |
|---|---|---|---|
| Ba/F3.p210 [1] [2] | p210 (CML-associated) | 138 nM - 138 nM | Mouse pro-B cell line transformed with p210 Bcr-Abl |
| Ba/F3.p210E255V [1] | p210 with E255V mutation | 268 nM | Imatinib-resistant P-loop mutant |
| Ba/F3.p185Y253H [1] | p185 (ALL-associated) with Y253H mutation | 194 nM | Imatinib-resistant P-loop mutant |
| K562 [1] [2] | p210 (from CML blast crisis) | 273 nM - 273 nM | Human leukemic cell line |
| SUP-B15 [1] [2] | p185 (from Ph+ ALL) | 268 nM - 268 nM | Human Ph+ ALL cell line |
| BV-173 [3] | p210 (from Ph+ ALL) | 125 nM | Human Ph+ ALL cell line |
| Tom-1 [3] | p185 (from Ph+ ALL) | 500 nM | Human Ph+ ALL cell line; consistently less sensitive to GNF-2 than p210 isoforms [3] [4] |
| Ba/F3.p185 T315I [5] | p185 with T315I "gatekeeper" mutation | ~20 μM | Highly resistant to this compound and ATP-competitive inhibitors (Imatinib, Dasatinib); sensitivity can be restored in combination with Dasatinib [5] |
This compound is a non-ATP competitive, allosteric inhibitor that binds to the myristate-binding pocket near the C-terminus of the Abl kinase domain. This binding induces and stabilizes an inactive conformation of Bcr-Abl, mimicking the autoinhibitory mechanism of native c-Abl [5] [4] [6].
The data in the table above were primarily generated using standard cell viability and proliferation assays.
The following diagram illustrates the unique mechanism by which this compound inhibits the Bcr-Abl oncoprotein, which is distinct from ATP-competitive drugs like Imatinib.
The following table summarizes the key findings from the study, which used in vitro models of glial cells (BV-2 microglial cell line and mouse primary mixed glial cells) to investigate the anti-inflammatory effects of GNF-2 [1] [2]:
| Cell Model | Inducing Agent | Key Inflammatory Mediators Measured | Effect of this compound | Implied Mechanism |
|---|---|---|---|---|
| BV-2 Microglia & Primary Mixed Glial Cells | Lipopolysaccharide (LPS), 100 ng/ml [1] | Nitric Oxide (NO) [1] | Reduction [1] | c-Abl-dependent inhibition of the NF-κB pathway [1] |
| Pro-inflammatory cytokines (TNF-α) [1] | Reduction [1] | |||
| NF-κB activation [1] | Inhibition [1] |
The core finding is that this compound reduced the production of critical pro-inflammatory mediators in a manner that was dependent on its inhibition of the c-Abl protein [1]. This was further validated through experiments where siRNA-mediated knockdown of the c-Abl gene also led to a reduction in these inflammatory outputs [1].
For fellow researchers looking to replicate or understand these findings, here are the essential methodologies described in the study:
Cell Culture:
Inflammatory Stimulation and Treatment:
Measurement of Inflammatory Outputs:
c-Abl Knockdown:
The study proposes that this compound exerts its anti-inflammatory effect by specifically inhibiting c-Abl, which in turn suppresses the NF-κB signaling pathway, a major driver of inflammation. The diagram below visualizes this proposed mechanism.
This compound has a distinct profile compared to other well-known c-Abl inhibitors. The table below highlights these key differences, which are crucial for selecting the right research tool.
| Inhibitor | Primary Known Use/Target | Mechanism of Action | Key Differentiating Feature | Relevant Context |
|---|---|---|---|---|
| This compound | Bcr-Abl / c-Abl (Research) [3] | Allosteric (non-ATP competitive); binds to the myristate-binding pocket [1] [3] | High selectivity; potential for combination therapy to overcome resistance [3] | Used in the cited neuroinflammation study [1] |
| Imatinib | CML (FDA-approved) [1] | ATP-competitive [1] | Standard of care; well-characterized clinical profile | Showed neuroprotective effects in animal models [1] |
| Nilotinib | CML (FDA-approved) [1] | ATP-competitive [1] | Second-generation, more potent than imatinib | Showed neuroprotective effects in animal models [1] |
| Dasatinib | CML (FDA-approved) [1] | ATP-competitive [1] | Also inhibits Src family kinases | Improved innervation in an ALS model [1] |
As presented in the supplier information from Selleckchem, this compound is characterized as a highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl [3]. Its key feature is its selectivity, as it shows no activity against several other kinases like Flt3, PDGFR, JAK1, and Met in transformed tumor cells [3]. This makes it a valuable tool for cleanly probing c-Abl biology in research settings, distinct from the broader profiles of ATP-competitive drugs.
The following table summarizes the key findings from a pivotal study that investigated the role of GNF-2 in attenuating chronic pain [1] [2].
| Experimental Model | Treatment | Key Results | Proposed Mechanism |
|---|---|---|---|
| In Vitro (BV-2 microglial cells & primary mixed glial cells) | Lipopolysaccharide (LPS) to induce inflammation, with/without this compound | This compound reduced LPS-induced production of nitric oxide and pro-inflammatory cytokines (e.g., TNF-α) [1]. | Inhibition was c-Abl-dependent. siRNA knockdown of c-Abl also attenuated LPS-induced NF-κB activation and pro-inflammatory mediator production [1]. |
| In Vivo (Diabetic and inflammatory pain models) | This compound administration | Significantly attenuated mechanical and thermal hypersensitivities in animal models [1] [2]. | This compound inhibits the inflammatory activation of glial cells (microglia and astrocytes) in a c-Abl-dependent manner, reducing neuroinflammation [1]. |
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the core methodologies used in the confirming study.
Cell Culture Models:
In Vitro Inflammation and Treatment:
Key Assays and Measurements:
In Vivo Pain Models and Behavioral Testing:
The study establishes that this compound attenuates pain not through its original anti-cancer target (Bcr-Abl), but by inhibiting the non-receptor tyrosine kinase c-Abl in glial cells within the nervous system. The proposed signaling pathway is as follows:
While the data for this compound itself is promising, here is some contextual information based on your professional background:
Irritant